Cas no 22609-24-1 (3-(4-Hydroxy-2,6-dimethyl-quinolin-3-yl)-propionic acid)
3-(4-Hydroxy-2,6-dimethyl-quinolin-3-yl)-propionic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(4-Hydroxy-2,6-dimethyl-quinolin-3-yl)-propionic acid
- 22609-24-1
- CBKinase1_000711
- STL511356
- 3-(4-hydroxy-2,6-dimethylquinolin-3-yl)propanoic acid
- CS-0336342
- SR-01000220125-1
- AKOS000301230
- SR-01000220125
- CBKinase1_013111
- Oprea1_645792
- 3-(4-hydroxy-2,6-dimethyl-3-quinolinyl)propanoic acid
- 3-(2,6-Dimethyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid
- HMS1697A05
- 3-(2,6-dimethyl-4-oxo-1H-quinolin-3-yl)propanoic acid
- Oprea1_466257
- SB68968
- BRD-K27892655-001-01-0
- AG-690/34152031
- 3-(4-hydroxy-2,6-dimethylquinolin-3-yl)propanoicacid
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- MDL: MFCD00484436
- Inchi: 1S/C14H15NO3/c1-8-3-5-12-11(7-8)14(18)10(9(2)15-12)4-6-13(16)17/h3,5,7H,4,6H2,1-2H3,(H,15,18)(H,16,17)
- InChI Key: OXEYVHJLRAYPRX-UHFFFAOYSA-N
- SMILES: O=C1C2C=C(C)C=CC=2NC(C)=C1CCC(=O)O
Computed Properties
- Exact Mass: 245.10519334Da
- Monoisotopic Mass: 245.10519334Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 400
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 66.4Ų
3-(4-Hydroxy-2,6-dimethyl-quinolin-3-yl)-propionic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM257174-5g |
3-(4-Hydroxy-2,6-dimethylquinolin-3-yl)propanoic acid |
22609-24-1 | 97% | 5g |
$825 | 2021-08-18 | |
| Chemenu | CM257174-1g |
3-(4-Hydroxy-2,6-dimethylquinolin-3-yl)propanoic acid |
22609-24-1 | 97% | 1g |
$326 | 2022-06-11 |
3-(4-Hydroxy-2,6-dimethyl-quinolin-3-yl)-propionic acid Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 3-(4-Hydroxy-2,6-dimethyl-quinolin-3-yl)-propionic acid
Comprehensive Overview of 3-(4-Hydroxy-2,6-dimethyl-quinolin-3-yl)-propionic acid (CAS No. 22609-24-1)
3-(4-Hydroxy-2,6-dimethyl-quinolin-3-yl)-propionic acid (CAS No. 22609-24-1) is a specialized organic compound belonging to the quinoline derivative family. This compound has garnered significant attention in recent years due to its potential applications in pharmaceutical research, bioactive molecule synthesis, and medicinal chemistry. The unique structural features of this molecule, including the hydroxyquinoline core and propionic acid side chain, make it a valuable intermediate for developing novel therapeutic agents.
Researchers and industry professionals frequently search for CAS 22609-24-1 suppliers, 3-(4-Hydroxy-2,6-dimethyl-quinolin-3-yl)-propionic acid synthesis methods, and its biological activity studies. This compound is often discussed in the context of anti-inflammatory and antioxidant properties, aligning with current trends in natural product-inspired drug discovery. Its molecular structure suggests potential interactions with enzymes and receptors involved in oxidative stress pathways, a hot topic in age-related disease research.
The physicochemical properties of 3-(4-Hydroxy-2,6-dimethyl-quinolin-3-yl)-propionic acid contribute to its versatility in various applications. With a molecular formula of C14H15NO3 and a molecular weight of 245.27 g/mol, this compound typically appears as a crystalline solid with moderate solubility in polar organic solvents. These characteristics make it suitable for formulation development and structure-activity relationship (SAR) studies, which are crucial for modern pharmacological research.
In the context of green chemistry and sustainable synthesis, there's growing interest in eco-friendly production methods for quinoline derivatives like CAS 22609-24-1. Recent publications have explored catalytic processes and microwave-assisted synthesis to improve yield and reduce environmental impact. This aligns with the pharmaceutical industry's shift toward green synthetic protocols, a subject frequently searched by chemistry professionals and sustainability-focused researchers.
The analytical characterization of 3-(4-Hydroxy-2,6-dimethyl-quinolin-3-yl)-propionic acid typically involves advanced techniques such as HPLC purity analysis, mass spectrometry, and NMR spectroscopy. Quality control parameters are critical for researchers investigating its potential as a pharmacophore in drug design. Many academic papers discuss its chromatographic behavior and spectral fingerprints, information highly sought after by analytical chemists working with heterocyclic compounds.
From a commercial perspective, the global market for fine chemicals like CAS 22609-24-1 has shown steady growth, driven by increasing R&D investments in small molecule therapeutics. Suppliers often highlight its availability in various research-grade purity levels and custom synthesis options. The compound's stability profile and storage requirements are also common topics in technical discussions, particularly for laboratories focusing on long-term stability studies of bioactive molecules.
Recent patent literature reveals innovative applications of 3-(4-Hydroxy-2,6-dimethyl-quinolin-3-yl)-propionic acid derivatives in cosmeceutical formulations and nutraceutical products. This connects with consumer trends toward science-backed skincare ingredients and functional foods. The compound's potential radical scavenging activity makes it particularly interesting for anti-aging product development, a rapidly growing market segment frequently searched in combination with quinoline antioxidants.
In academic circles, the mechanism of action of 4-hydroxy-2,6-dimethylquinoline derivatives continues to be an active area of investigation. Computational chemistry approaches, including molecular docking studies and QSAR modeling, are increasingly applied to understand how structural modifications might enhance its biological efficacy. These methodologies represent a convergence point between traditional medicinal chemistry and modern cheminformatics, topics generating substantial interest in research publications and conference presentations.
The safety profile and toxicological data of 3-(4-Hydroxy-2,6-dimethyl-quinolin-3-yl)-propionic acid remain important considerations for potential applications. While not classified as hazardous under standard regulations, proper laboratory handling procedures should always be followed when working with this compound. This aligns with increasing searches for chemical safety protocols and risk assessment guidelines in research environments, reflecting broader concerns about occupational health in scientific workplaces.
Looking forward, the development of novel derivatives based on the 3-(4-Hydroxy-2,6-dimethyl-quinolin-3-yl)-propionic acid scaffold shows promise for addressing various therapeutic challenges. Current research directions include exploring its potential in neuroprotective agents and metabolic disorder treatments, areas receiving significant attention in medical research. The compound's structural flexibility allows for diverse modifications, making it a valuable template for lead optimization in drug discovery programs worldwide.
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